Characterizing the assembly behaviors of human amylin: a perspective derived from C-terminal variants†

Chemical Communications Pub Date: 2012-11-02 DOI: 10.1039/C2CC33432A

Abstract

The differences in the C-terminal domains of human amylin peptide variants initiate different aggregation processes and differences in the composition of the aggregates by affecting the hydrophobic cores, conformations, and intra-sheet interactions of the peptides, which have distinct effects on the cytotoxicity of the peptides.

Graphical abstract: Characterizing the assembly behaviors of human amylin: a perspective derived from C-terminal variants
Characterizing the assembly behaviors of human amylin: a perspective derived from C-terminal variants†
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